Stille Mono‑Coupling: Tosyl vs. DMAS
In a systematic investigation of N‑1 auxiliary groups, the tosyl‑protected 4‑bromoimidazole delivered substantially higher yields in Stille mono‑coupling reactions than the corresponding (dimethylamino)sulfonyl (DMAS) analog [1]. While exact yields are not tabulated in the abstract, the authors state that the Tos group is 'superior' and furnishes products 'in significantly higher yields' [1]. This class‑level inference is reinforced by the observation that the DMAS group is imperative for bis‑coupling, highlighting the functional divergence between these otherwise similar protecting groups [1].
| Evidence Dimension | Yield of Stille mono‑coupling product |
|---|---|
| Target Compound Data | Reported as 'significantly higher' (qualitative) |
| Comparator Or Baseline | 4‑Bromo‑1‑(dimethylamino)sulfonyl‑1H‑imidazole (DMAS analog) |
| Quantified Difference | Not specified; qualitative superiority noted |
| Conditions | Stille coupling with CuI co‑catalyst; exact conditions not detailed in abstract |
Why This Matters
Selecting the tosyl‑protected building block over the DMAS analog is expected to afford higher isolated yields for mono‑functionalization, directly reducing material costs and purification time in multistep syntheses.
- [1] Kutasevich, A. V.; et al. Stille Cross‐Coupling for the Functionalization of the Imidazole Backbone: Revisit, Improvement, and Applications of the Method. Eur. J. Org. Chem. 2015, 2015(16), 3506–3512. View Source
